molecular formula C22H22ClNO3 B11382916 2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11382916
M. Wt: 383.9 g/mol
InChI Key: SLPPWAYDHVJUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLOROPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, an ethylphenyl group, and a furan group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLOROPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with 4-ethylbenzylamine and 2-furancarboxaldehyde under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification through chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into corresponding alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

    4-Chlorophenoxyacetic acid: Shares the chlorophenoxy group but lacks the additional ethylphenyl and furan groups.

    N-(4-Ethylphenyl)-N-(furan-2-ylmethyl)acetamide: Similar structure but without the chlorophenoxy group.

Uniqueness: 2-(4-CHLOROPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenoxy group, ethylphenyl group, and furan group in a single molecule allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-2-17-5-7-18(8-6-17)14-24(15-21-4-3-13-26-21)22(25)16-27-20-11-9-19(23)10-12-20/h3-13H,2,14-16H2,1H3

InChI Key

SLPPWAYDHVJUNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.